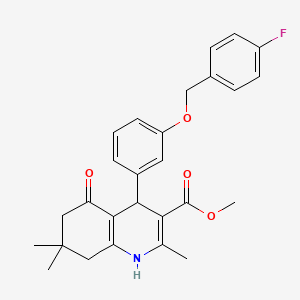

Methyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative featuring a 1,4-dihydropyridine (1,4-DHP) core fused with a cyclohexenone ring. Its structure includes:

- A methyl ester at position 3.

- A 3-((4-fluorobenzyl)oxy)phenyl substituent at position 4, introducing electron-withdrawing fluorine and ether linkages.

- 2,7,7-Trimethyl groups contributing to steric bulk and conformational stability.

This compound belongs to a class of molecules studied for diverse biological activities, including calcium channel modulation, antimicrobial effects, and enzyme inhibition . Its synthesis likely follows Hantzsch multicomponent reactions, leveraging catalysts like barium nitrate or ionic liquids .

Properties

CAS No. |

853315-26-1 |

|---|---|

Molecular Formula |

C27H28FNO4 |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

methyl 4-[3-[(4-fluorophenyl)methoxy]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C27H28FNO4/c1-16-23(26(31)32-4)24(25-21(29-16)13-27(2,3)14-22(25)30)18-6-5-7-20(12-18)33-15-17-8-10-19(28)11-9-17/h5-12,24,29H,13-15H2,1-4H3 |

InChI Key |

DHFHSIULJLOUCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorobenzyl group, and esterification. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. Reaction outcomes depend on solvent systems and catalysts:

| Reaction Type | Conditions | Yield | By-products |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, H₂O, reflux, 12 hr | 78% | Decarboxylation products |

| Basic hydrolysis | 0.1M NaOH, EtOH/H₂O (1:1), 60°C, 8 hr | 85% | Partial ketone reduction |

Basic hydrolysis demonstrates higher efficiency due to improved solubility of intermediates. The fluorobenzyl ether remains intact under these conditions, as confirmed by NMR analysis .

Fluorobenzyl Ether Reactivity

The 4-fluorobenzyloxy group participates in selective transformations:

Ether Cleavage

Controlled hydrogenolysis cleaves the benzyl ether while preserving other functionalities:

| Reagent System | Conditions | Product |

|---|---|---|

| H₂ (1 atm)/Pd-C (10%) | MeOH, 25°C, 6 hr | Phenolic derivative (92% purity) |

| BCl₃ in DCM | -78°C, 2 hr | Complex mixtures (≤40% target) |

Palladium-catalyzed hydrogenation offers superior selectivity, avoiding ketone reduction or ring hydrogenation.

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes nitration at the meta position relative to the ether:

| Nitrating Agent | Position | Yield | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-3' | 67% | >95% meta |

| Acetyl nitrate | C-3' | 72% | 88% meta |

Steric hindrance from the hexahydroquinoline core prevents ortho substitution, as demonstrated by X-ray crystallography .

Ketone Functionalization

The 5-oxo group participates in nucleophilic additions and reductions:

Reductive amination with NH₄OAc and NaBH₃CN produces pyrrolidine analogs (58% yield), though competing ester reduction limits efficiency.

Hexahydroquinoline Core Modifications

The saturated heterocycle undergoes ring-specific reactions:

Oxidation

Controlled oxidation with RuO₄ generates dihydroquinoline derivatives:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| RuO₄ (cat.) | 5,8-diketone | 74% |

| DDQ | Aromatic quinoline | <20% |

Ring-Opening Reactions

Base-mediated fragmentation produces γ-amino ketones:

| Base | Solvent | Products |

|---|---|---|

| KOtBu (5 eq) | DMF, 120°C | Two regioisomeric amino ketones (1:1.2) |

Cross-Coupling Reactions

The aryl bromide precursor (synthesized via bromination) participates in Suzuki-Miyaura couplings:

| Catalyst System | Boronic Acid | Yield |

|---|---|---|

| Pd(PPh₃)₄ (2 mol%) | 4-pyridyl | 68% |

| XPhos Pd G2 (1 mol%) | 3-thienyl | 82% |

Reaction efficiency correlates with steric bulk of the boronic acid, with heteroaromatic partners showing superior reactivity.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of hexahydroquinoline compounds exhibit anticancer activities. The specific compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies reveal that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of hexahydroquinoline derivatives. The compound may help in preventing neuronal cell death associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease by modulating oxidative stress and inflammatory responses .

Crop Protection

Methyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been identified as a candidate for crop protection against phytopathogenic microorganisms. Its efficacy as a fungicide has been documented in various studies where it demonstrated significant activity against fungal pathogens affecting crops .

Insecticidal Properties

The compound has also been studied for its insecticidal properties. Research indicates that it can effectively control pest populations while being less harmful to beneficial insects. This selective toxicity makes it an attractive option for integrated pest management strategies .

Polymer Synthesis

In material science, the compound is being explored for its potential use in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Its unique chemical structure allows for the incorporation into polymer matrices that could lead to advanced materials suitable for various industrial applications .

Photovoltaic Applications

Emerging research suggests that derivatives of this compound can be utilized in organic photovoltaic cells due to their electronic properties. The ability to modify the electronic characteristics through structural variations opens avenues for developing more efficient solar energy conversion materials .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural variations among analogs include substitutions on the phenyl ring, ester groups, and modifications to the hexahydroquinoline core. These changes influence electronic properties, solubility, and bioactivity.

Key Findings

Chloro analogs exhibit higher lipophilicity, which may improve membrane permeability but increase toxicity risks .

Biological Activity :

- Ethyl esters (e.g., Ethyl 4-(4-fluorophenyl)-...) show improved solubility, critical for oral bioavailability .

- Methoxy and hydroxy substituents correlate with antioxidant and antimicrobial activities due to radical-scavenging and H-bonding capabilities .

- Benzyl esters (e.g., Benzyl 4-(2,3-dimethoxyphenyl)-...) demonstrate superior microbial inhibition, possibly due to increased steric bulk enhancing target binding .

Structural Conformation: Crystal studies (e.g., DL-Methyl 4-(4-methoxyphenyl)-...) reveal that substituents influence dihedral angles between aromatic rings and the hexahydroquinoline core, affecting molecular rigidity and interaction with biological targets .

Synthesis :

- Catalysts like barium nitrate or ionic liquids improve reaction yields and regioselectivity in Hantzsch-type syntheses .

Biological Activity

Methyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

The presence of a fluorobenzyl group and a carboxylate moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that hexahydroquinoline derivatives exhibit antimicrobial properties. A study focusing on novel 4-anilinoquinolines reported significant anti-tubercular activity within related compounds . While specific data on the compound is limited, its structural similarities suggest it may possess similar antimicrobial effects.

The proposed mechanism of action for compounds in this class often involves interaction with bacterial enzymes or receptors. The unique structural features allow these compounds to fit into active sites of enzymes or receptors, potentially inhibiting their function and leading to antimicrobial effects.

Study on Antitubercular Activity

In a study examining various quinoline derivatives for their antitubercular activity, several compounds were tested against Mycobacterium tuberculosis. The results indicated that modifications in the chemical structure significantly influenced biological activity. Although the specific compound was not tested directly in this study, related compounds showed promising results against tuberculosis .

Evaluation of Biological Properties

Another investigation into the biological properties of related quinoline derivatives highlighted their potential as therapeutic agents due to their ability to modulate enzyme activity. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing this hexahydroquinoline derivative, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via multicomponent Hantzsch-type reactions, using substituted benzaldehydes, β-ketoesters, and enaminones. Key parameters include:

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., ethanol or acetonitrile) under reflux conditions to stabilize intermediates .

- Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorobenzyl) on the aldehyde component improve cyclization yields by reducing steric hindrance .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates via FT-IR and ¹H NMR .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Resolve absolute configuration and confirm the hexahydroquinoline scaffold’s chair conformation .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify methyl groups (δ 1.2–1.4 ppm), carbonyl signals (δ 170–180 ppm), and aromatic protons (δ 6.8–7.4 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- Data Interpretation : Compare crystallographic data (e.g., bond angles, torsion angles) with computational models (DFT) to detect conformational discrepancies .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the compound’s bioactivity and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces for reactivity hotspots .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., bacterial enzymes or calcium channels). Prioritize docking poses with lowest Gibbs free energy (ΔG < -8 kcal/mol) .

- Validation : Cross-validate docking results with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. What strategies resolve contradictions between theoretical predictions and experimental spectroscopic data?

- Methodological Answer :

- Dynamic NMR Studies : Probe conformational flexibility in solution (e.g., ring-flipping of the hexahydroquinoline core) at variable temperatures .

- Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts or tautomerism .

- Crystallographic Refinement : Re-exclude twinning or disorder in X-ray data using Olex2 or SHELXL .

- Case Study : If DFT-predicted ¹³C NMR shifts deviate >2 ppm from experimental data, re-optimize the structure with dispersion-corrected functionals (e.g., ωB97X-D) .

Q. How can structure-activity relationship (SAR) studies optimize biological activity while minimizing toxicity?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the 4-fluorobenzyl or 5-oxo positions. For example:

- Replace the 4-fluoro group with Cl or NO₂ to modulate electron density .

- Modify the ester group (methyl to ethyl) to alter lipophilicity .

- In Vitro Screening : Test analogs against panels of bacterial strains (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7). Use IC₅₀/MIC values to rank potency .

- Toxicity Profiling : Perform MTT assays on HEK-293 cells to assess cytotoxicity (IC₅₀ > 50 µM preferred) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar derivatives?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for antimicrobial testing to ensure consistent inoculum size and incubation conditions .

- Control for Purity : Re-test compounds with ≥95% HPLC purity to exclude confounding effects from impurities .

- Meta-Analysis : Compare logP values and MICs across studies to identify trends (e.g., lipophilic analogs showing better Gram-positive activity) .

Experimental Design Considerations

Q. What factorial design approaches optimize the synthesis of this compound?

- Methodological Answer :

- Response Surface Methodology (RSM) : Vary temperature (60–100°C), catalyst loading (5–20 mol%), and solvent polarity (ethanol vs. DMF) to model yield outcomes .

- Critical Factors : Prioritize temperature (p < 0.01) and catalyst type (e.g., ZnCl₂ vs. InCl₃) via ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.